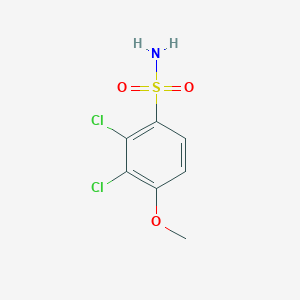![molecular formula C12H20Br2N2O B13516117 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a phenol group through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide typically involves the reaction of 4-(2-bromoethyl)phenol with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperazin-1-yl)phenol: A closely related compound with similar structural features.
Cetirizine ethyl ester dihydrochloride: Another piperazine derivative with distinct pharmacological properties.
Erastin: A compound with a piperazine ring, used in cancer research.
Uniqueness
4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H20Br2N2O |
|---|---|
Poids moléculaire |
368.11 g/mol |
Nom IUPAC |
4-(2-piperazin-1-ylethyl)phenol;dihydrobromide |
InChI |
InChI=1S/C12H18N2O.2BrH/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14;;/h1-4,13,15H,5-10H2;2*1H |
Clé InChI |
OAAGCKSMYVTOKR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CC=C(C=C2)O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
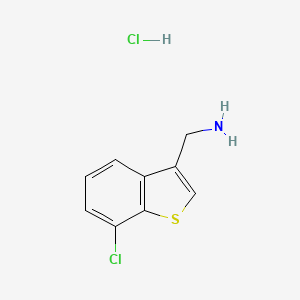
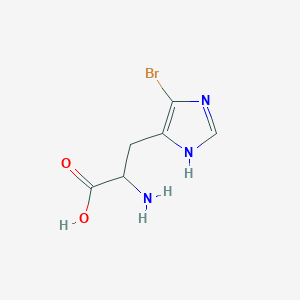
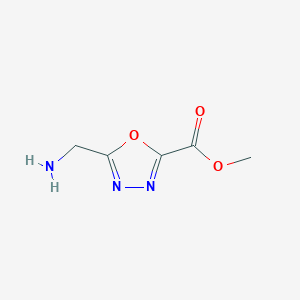
![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)
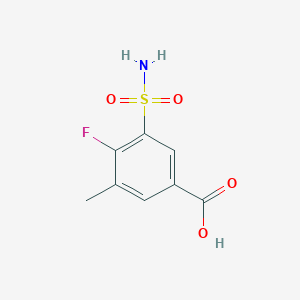

![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
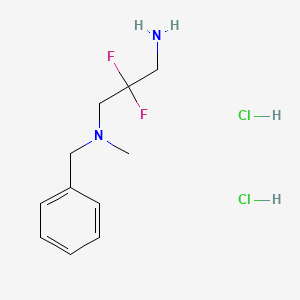
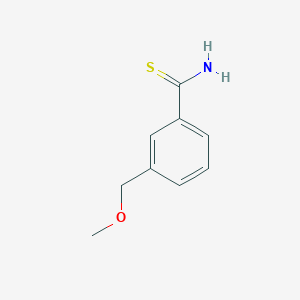
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
